Octyl-D-glucuronide methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

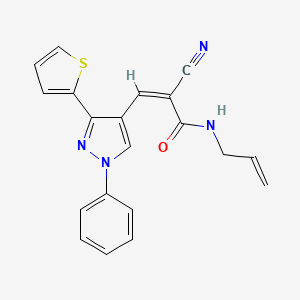

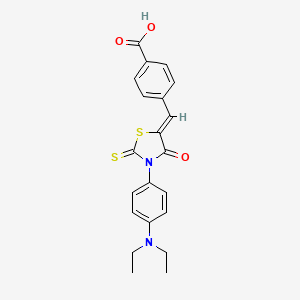

Octyl-D-glucuronide methyl ester is a prominent biomedical product extensively employed in the realm of drug research and development . It is an unparalleled ester prodrug with a molecular weight of 320.38 . Its IUPAC name is methyl (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(octyloxy)tetrahydro-2H-pyran-2-carboxylate .

Synthesis Analysis

The synthesis of esters can be accomplished in several ways . In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the activation of glucuronic acid for glycosidation .Molecular Structure Analysis

The molecular structure of Octyl-D-glucuronide methyl ester contains a total of 50 bonds, including 22 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis

Esters, including Octyl-D-glucuronide methyl ester, have polar bonds but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Physical And Chemical Properties Analysis

Octyl-D-glucuronide methyl ester is a white to off-white crystalline powder . It has a molecular weight of 320.38 .科学的研究の応用

Catalysis in Synthesis

Octyl-D-glucuronide methyl ester is involved in catalysis processes. Lewis-acidic polyoxometalates are used as reusable catalysts for the synthesis of glucuronic acid esters, which are important in the production of bioactive molecules and surface-active compounds. These esters are utilized in various applications such as biosurfactants, emulsifying agents, and stabilizers in the food and cosmetic industries (Bosco et al., 2010).

Surface Properties

Research has focused on the effect of hydrophobic chain length on the surface properties of enzymatically prepared n-alkyl esters of glucuronic acid. This includes octyl glucuronate, which exhibits micellar organization and has implications for its use in various industrial and biomedical applications (Blecker et al., 2002).

Enzyme-Catalyzed Synthesis

The lipase-catalyzed synthesis of octyl glucuronide and other esters is an area of study. This approach is advantageous for producing esters of glucuronic and quinic acids, which are important in various biochemical applications (Villeneuve et al., 2002).

Enzymatic Assays

Glucuronoyl esterases, enzymes that can cleave ester bonds in plant cell walls, have been the subject of study, particularly for their role in biotechnological applications. Methyl esters of chromogenic substrates, like octyl-D-glucuronide, are used in assays to study these enzymes (Fraňová et al., 2016).

Kinetics and Transformation

The kinetics and transformation of n-alkyl esters, including octyl esters, in biological systems are important for understanding their metabolic pathways and potential applications in therapeutics and diagnostics (Eler et al., 2013).

Thermal Behavior

Studies on the thermal behavior of n-alkyl esters of glucuronic acid, such as octyl glucuronate, provide essential information for their practical use in various industries. This research helps in understanding how different conditions affect their physicochemical properties (Blecker et al., 2008).

特性

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-3-4-5-6-7-8-9-21-15-12(18)10(16)11(17)13(22-15)14(19)20-2/h10-13,15-18H,3-9H2,1-2H3/t10-,11-,12+,13-,15?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKBBJVQNULHIP-HXMBFPRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)C(=O)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl-D-glucuronide methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)

![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)

![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)

![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)